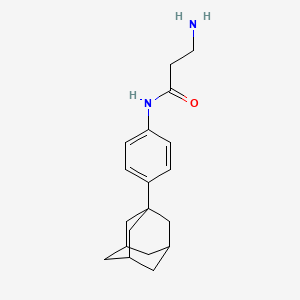
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Adamantan-1-yl)phenyl)-3-amino-propionamide is a chemical compound with the molecular formula C18H23NO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a procedure has been developed for the synthesis of rac-1-[isocyanato(phenyl)methyl]adamantane from rac-2-(adamantan-1-yl)-2-phenylacetic acid in 95% yield . The reactions of rac-1-[isocyanato(phenyl)methyl]adamantane with aliphatic diamines and trans-4-[(4-aminocyclohexyl)oxy]benzoic acid afforded a series of N,N′-disubstituted ureas in 60–91% yields .Physical And Chemical Properties Analysis
N-(4-(Adamantan-1-yl)phenyl)-3-amino-propionamide is a solid substance at room temperature . Its molecular weight is 269.39 . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide and its derivatives have been explored for their unique chemical properties and synthetic applications. One study focused on the synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)alkylene(phenylene)oxamides, showcasing the compound's versatility in organic synthesis under mild conditions, yielding products in the range of 18–87% (V. D’yachenko, V. Burmistrov, G. Butov, 2019).
Antiviral and Antimicrobial Activity
Adamantyl-containing compounds, including derivatives of N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide, have shown promise in antiviral and antimicrobial applications. Research indicates that adamantyl-containing β-aminoketones and enaminoketones, among other related compounds, exhibit significant antiviral activities, suggesting potential for therapeutic applications against various viral infections (N. Makarova et al., 2001).
Anti-inflammatory and Antimicrobial Properties
Another study investigated the synthesis, anti-inflammatory, and antimicrobial activities of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, highlighting the compound's potential in developing new therapeutic agents with dual anti-inflammatory and antimicrobial properties (E. S. Al-Abdullah et al., 2014).
Hypoglycemic Activities
Research on adamantane-isothiourea hybrid derivatives, including structural analogs of N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide, has demonstrated in vitro antimicrobial activity and in vivo hypoglycemic activities, suggesting potential applications in managing diabetes and related metabolic disorders (L. H. Al-Wahaibi et al., 2017).
Quantum and Molecular Dynamics Studies
The compound and its derivatives have also been subjects of quantum and molecular dynamics studies, examining their reactivity properties, adsorption behavior, and potential pharmaceutical applications. Such studies contribute to a deeper understanding of the compound's interactions at the molecular level and its stability under various conditions, which is crucial for its potential practical applications in pharmaceuticals (H. Al-Ghulikah et al., 2021).
Safety and Hazards
The safety information available indicates that N-(4-(Adamantan-1-yl)phenyl)-3-amino-propionamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3-aminopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c20-6-5-18(22)21-17-3-1-16(2-4-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFNMTYPSDMMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)
![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)
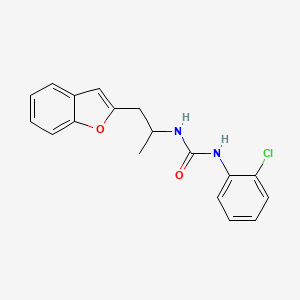

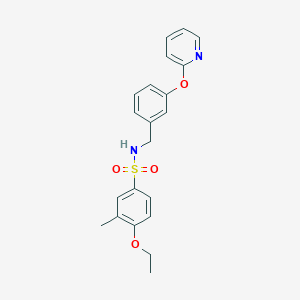
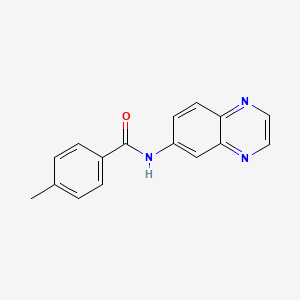
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)
![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)
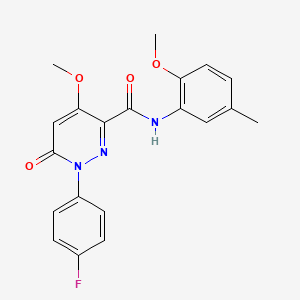
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)

![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)
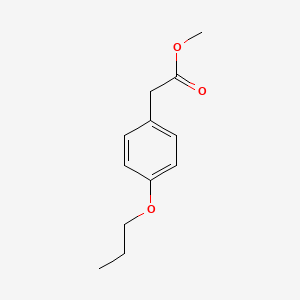
![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)